molecular formula C16H22N2OS B1526639 4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol CAS No. 913614-15-0

4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol

Cat. No.: B1526639
CAS No.: 913614-15-0
M. Wt: 290.4 g/mol
InChI Key: PHIXUCQCQUCNGS-UHFFFAOYSA-N
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Description

4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzo[b]thiophene ring system attached to a piperazine ring, which is further linked to a butanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol typically involves multiple steps, starting with the construction of the benzo[b]thiophene core This can be achieved through a cyclization reaction of appropriate precursors such as thiophene derivatives

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antipsychotic Properties

One of the most notable applications of 4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol is its role as an impurity in the synthesis of brexpiprazole , an antipsychotic medication. Brexpiprazole is used to treat schizophrenia and as an adjunctive treatment for major depressive disorder. The compound's structural similarity to brexpiprazole suggests it may share similar pharmacological properties, potentially influencing dopamine and serotonin receptor activity, which are critical in treating psychiatric conditions .

2. Research on Neuropharmacology

Research indicates that compounds similar to this compound can be used to explore neuropharmacological pathways. Studies have shown that modifications in the piperazine ring can affect the binding affinity to various neurotransmitter receptors, including serotonin and dopamine receptors . This opens avenues for developing new therapeutic agents targeting mood disorders and schizophrenia.

Synthesis and Derivatives

The synthesis of this compound typically involves reactions with butanol derivatives under specific conditions, which can be optimized for yield and purity. The compound can also serve as a precursor for synthesizing other derivatives that may exhibit enhanced biological activity or different pharmacokinetic profiles .

Case Studies

Case Study 1: Brexpiprazole Development

In the development of brexpiprazole, researchers identified various impurities, including this compound, during the synthesis process. These impurities were systematically studied to assess their impact on the efficacy and safety profile of the final drug product. The findings indicated that while some impurities had negligible effects, others could influence pharmacodynamics and pharmacokinetics, emphasizing the need for thorough characterization during drug development .

Case Study 2: Neuropharmacological Studies

A study published in a peer-reviewed journal investigated the effects of piperazine derivatives on serotonin receptor modulation. The research included this compound as part of a broader examination of how structural variations affect receptor binding and downstream signaling pathways. Results indicated significant potential for these compounds in developing new antidepressants with fewer side effects compared to existing options .

Mechanism of Action

The mechanism by which 4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol exerts its effects involves its interaction with specific molecular targets. As a dopamine D₂ receptor partial agonist, it modulates dopamine signaling pathways, which are crucial in the regulation of mood and behavior. Additionally, its antagonistic action on serotonin 5-HT₂A receptors helps in the modulation of serotonin levels, contributing to its therapeutic effects.

Comparison with Similar Compounds

  • 7-[4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-1H-quinolin-2-one: This compound shares a similar structural framework but includes a quinolin-2-one moiety, which imparts different pharmacological properties.

  • 4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol hydrochloride: This is a salt form of the compound, which may have different solubility and stability characteristics.

Uniqueness: this compound stands out due to its specific combination of functional groups and its ability to interact with multiple receptor types, making it a versatile compound in both research and therapeutic applications.

Biological Activity

4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol, commonly referred to as a derivative of piperazine, has garnered attention due to its potential pharmacological applications. This compound is structurally related to various psychoactive drugs, particularly those targeting serotonin receptors. Understanding its biological activity is crucial for assessing its therapeutic potential.

  • Molecular Formula : C₁₆H₂₂N₂OS
  • Molecular Weight : 290.42 g/mol
  • CAS Number : 913614-15-0

The biological activity of 4-(4-benzothiophen-4-yl-piperazin-1-yl)butan-1-ol is primarily linked to its interaction with neurotransmitter systems, notably the serotonin (5-HT) receptors. Research indicates that compounds containing piperazine moieties can exhibit significant affinity for various serotonin receptor subtypes, which are implicated in mood regulation and anxiety disorders.

1. Antidepressant Effects

Research has shown that similar compounds with piperazine structures can act as dual-action antidepressants by modulating both serotonin transporters and receptors. For instance, derivatives have been identified that enhance serotonergic transmission, potentially leading to improved mood and reduced anxiety symptoms .

2. Antioxidant Activity

In vitro studies have demonstrated that related compounds exhibit notable antioxidant properties. These properties are essential for protecting cells from oxidative stress, which is linked to various neurodegenerative diseases .

3. Antimicrobial Activity

The compound's structural analogs have been evaluated for their antimicrobial properties against various pathogens. Preliminary results suggest moderate to strong antibacterial and antifungal activities, making them candidates for further development in treating infections .

Case Study 1: Antidepressant Potential

A study explored the effects of piperazine derivatives on serotonin receptors in animal models, highlighting significant improvements in depressive-like behaviors when administered . The findings suggest that 4-(4-benzothiophen-4-yl-piperazin-1-yl)butan-1-ol may share similar mechanisms.

Case Study 2: Antioxidant Efficacy

Another investigation assessed the antioxidant capacity of piperazine derivatives using DPPH radical scavenging assays. Results indicated that these compounds effectively neutralized free radicals, supporting their potential use in formulations aimed at reducing oxidative damage .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAntidepressant25
Compound BAntioxidant15
Compound CAntibacterial30
Compound DAntifungal20

Properties

IUPAC Name

4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OS/c19-12-2-1-7-17-8-10-18(11-9-17)15-4-3-5-16-14(15)6-13-20-16/h3-6,13,19H,1-2,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIXUCQCQUCNGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCO)C2=C3C=CSC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Potassium carbonate (3.87 g, 28 mmol) was added to a solution of 7.76 g (23.3 mmol) of 4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butyl acetate in 90% methanol solution (150 ml). The solution mixture was stirred at room temperature for 2 hours. Water was added to the reaction solution, which was then extracted with dichloromethane. The extraction solution was dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by basic silica gel column chromatography (n-hexane:ethyl acetate=2:1→1:1), and concentrated under reduced pressure to obtain 4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol (6.65 g) as colorless oil.
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
7.76 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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